2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
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Overview
Description
- “2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide” is a chemical compound with a pyrrolidine ring and a pyrimidine moiety. It is designed for potential therapeutic applications.
Synthesis Analysis
- The synthesis of this compound involves the combination of appropriate starting materials, likely through organic reactions such as amide formation or cyclization.
Molecular Structure Analysis
- The molecular structure of this compound includes a benzamide core, a pyrimidine ring, and a pyrrolidine substituent. The specific arrangement of atoms and functional groups determines its properties.
Chemical Reactions Analysis
- The compound may participate in various chemical reactions, including hydrolysis, oxidation, or substitution reactions. Further studies are needed to explore its reactivity.
Physical And Chemical Properties Analysis
- Experimental data on solubility, melting point, boiling point, and stability are essential for understanding its behavior under different conditions.
Scientific Research Applications
Histone Deacetylase Inhibition for Cancer Therapy
Compounds structurally related to 2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide have been explored for their role in cancer treatment through histone deacetylase (HDAC) inhibition. For example, MGCD0103, a compound with a similar core structure, acts as an isotype-selective HDAC inhibitor, demonstrating significant antitumor activity in vivo and has entered clinical trials. Its ability to block cancer cell proliferation and induce apoptosis underscores its promise as an anticancer drug (Zhou et al., 2008).
Analytical Techniques for Related Substances
Research also delves into analytical methodologies for related compounds, such as the nonaqueous capillary electrophoresis separation of imatinib mesylate and its related substances. This technique aids in the quality control and analysis of compounds, highlighting the importance of precise analytical methods in pharmaceutical research (Ye et al., 2012).
Luminescent Properties for Materials Science
In the realm of materials science, pyridyl substituted benzamides exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These luminescent properties, influenced by solvent polarity, and their mechanochromic behavior make them interesting for applications in optical materials and sensors (Srivastava et al., 2017).
Metabolic Pathways in Disease Treatment
Understanding the metabolism of related antineoplastic tyrosine kinase inhibitors, such as flumatinib, in chronic myelogenous leukemia patients provides insights into the drug's metabolic pathways. This information is crucial for optimizing therapeutic efficacy and minimizing adverse effects (Gong et al., 2010).
Conformational Studies for Drug Design
The structural analysis of related compounds, such as the observation of a Type III β-turn in benzoyl-α-aminoisobutyryl-L-prolyl methylamide, aids in understanding drug-receptor interactions. This knowledge contributes to the rational design of more effective therapeutic agents (Prasad et al., 1979).
Safety And Hazards
- Toxicity studies and safety assessments are crucial to evaluate potential risks associated with this compound.
Future Directions
- Investigate its biological activity, optimize its synthesis, and explore potential applications in drug discovery.
properties
IUPAC Name |
2-methyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-6-2-3-7-14(13)17(22)19-12-15-18-9-8-16(20-15)21-10-4-5-11-21/h2-3,6-9H,4-5,10-12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZORRXUJBFCPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC=CC(=N2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide |
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